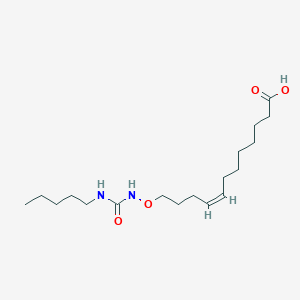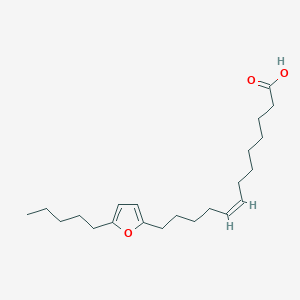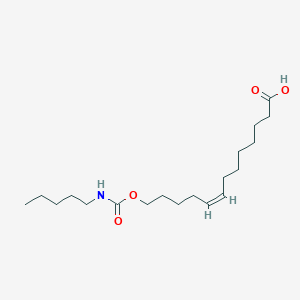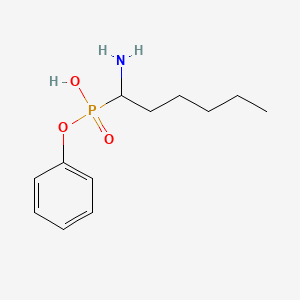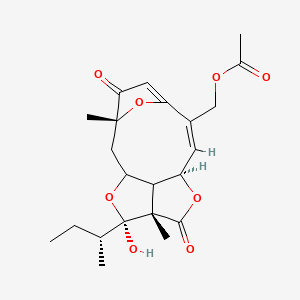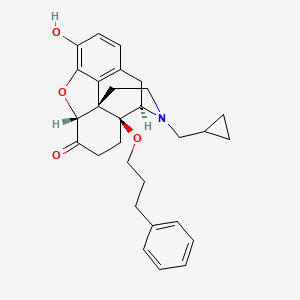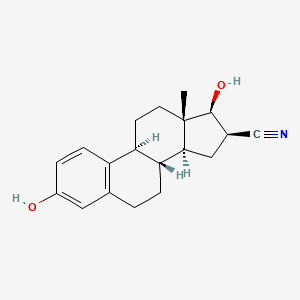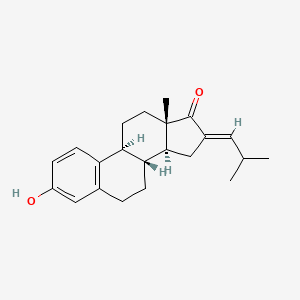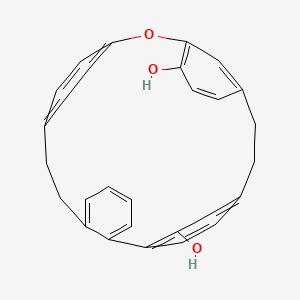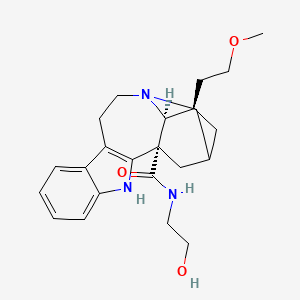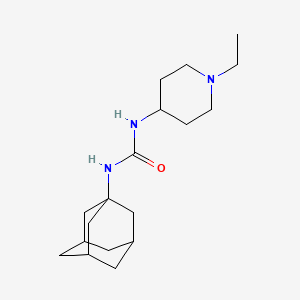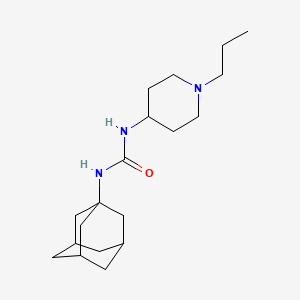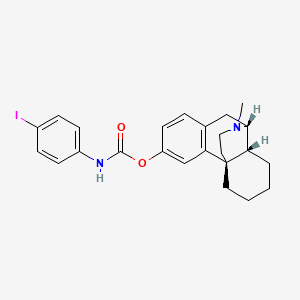
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate: is a synthetic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of opioid receptor binding. The structure of this compound includes a morphinan backbone with a 4-iodophenyl carbamate group attached, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate typically involves multiple steps, starting from the morphinan core structure. The synthetic route includes:
Formation of the Morphinan Core: This involves the cyclization of appropriate precursors to form the morphinan skeleton.
Introduction of the Methyl Group: A methyl group is introduced at the 17th position of the morphinan core.
Attachment of the 4-Iodophenyl Carbamate Group: This step involves the reaction of the morphinan derivative with 4-iodophenyl isocyanate to form the carbamate linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate has several scientific research applications:
Chemistry: It is used as a ligand in studies involving opioid receptors, helping to understand receptor-ligand interactions.
Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.
Industry: The compound can be used in the synthesis of other pharmacologically active derivatives
Mécanisme D'action
The mechanism of action of 17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate involves its interaction with opioid receptors, particularly the mu and kappa receptors. Upon binding to these receptors, the compound induces a conformational change that triggers downstream signaling pathways, modulating the activity of effectors such as adenylate cyclase . This interaction leads to the compound’s pharmacological effects, including analgesia and other central nervous system activities.
Comparaison Avec Des Composés Similaires
17-Methylmorphinan-3-yl 4-Iodophenyl Carbamate can be compared with other morphinan derivatives such as:
Cyclorphan: Known for its potent mu and kappa opioid receptor activity.
Butorphanol: Another morphinan derivative with mixed agonist-antagonist properties at opioid receptors.
Levorphanol: A potent opioid analgesic with high affinity for mu receptors
The uniqueness of this compound lies in its specific structural modifications, such as the 4-iodophenyl carbamate group, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Propriétés
Formule moléculaire |
C24H27IN2O2 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C24H27IN2O2/c1-27-13-12-24-11-3-2-4-20(24)22(27)14-16-5-10-19(15-21(16)24)29-23(28)26-18-8-6-17(25)7-9-18/h5-10,15,20,22H,2-4,11-14H2,1H3,(H,26,28)/t20-,22+,24+/m0/s1 |
Clé InChI |
YGDGBZQTGCWFHN-BGWNEDDSSA-N |
SMILES isomérique |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)NC5=CC=C(C=C5)I |
SMILES canonique |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)NC5=CC=C(C=C5)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



